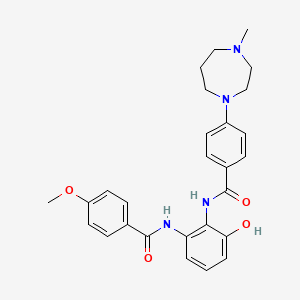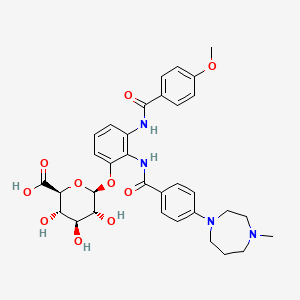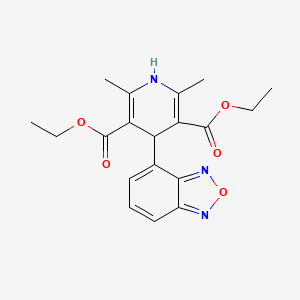
5,7-Dichlorokynurenic acid
Descripción general
Descripción
5,7-Dichlorokynurenic acid (5,7-DCKA) is a selective NMDA receptor antagonist acting at the glycine site of the NMDA receptor complex . It is a derivative of kynurenic acid .
Molecular Structure Analysis
The molecular formula of 5,7-Dichlorokynurenic acid is C10H5Cl2NO3 . The molecular weight is 258.06 g/mol .Chemical Reactions Analysis
5,7-Dichlorokynurenic acid binds to a strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex . It selectively inhibits glycine- over kainate-induced NMDA currents .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichlorokynurenic acid include a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 57.4±0.3 cm3, and a polar surface area of 66 Å2 .Aplicaciones Científicas De Investigación
Antagonist of NMDA Receptors
5,7-Dichlorokynurenic acid (5,7-DCKA) is a highly pure, synthetic, and biologically active compound . It is an extremely potent excitatory amino acid receptor antagonist of N-methyl-D-aspartate (NMDA) receptors . It binds with high affinity to a strychnine-insensitive glycine binding site located on the NMDA receptor .
Inhibition of NMDA Channels
5,7-DCKA inhibits NMDA (NR1+NR2A) channels expressed in Xenopus oocytes . It inhibits the current amplitude in a reversible manner .
Neuroprotection
5,7-DCKA reduces NMDA-induced neurotoxicity in primary rat cortical neurons by 55 to 90% when used at concentrations ranging from 1 to 10 μM .
Pain Research
In vivo, 5,7-DCKA reverses mechanical hyperalgesia in magnesium-deficient rats in a dose-dependent manner .
Cardiovascular Research
5,7-DCKA blocks the positive ionotropic effect, hypertension, and increase in myocardial oxygen demand induced by electrical stimulation of the paraventricular nucleus (PVN) in anesthetized rabbits .
Anxiolytic-like Activity
5,7-DCKA increases social interaction time in the social interaction test and time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity .
Conflict Responding
5,7-DCKA disinhibits conflict responding in the Cook and Davidson conditioned conflict paradigm .
Radioligand Binding Assay
5,7-DCKA is used in radioligand binding assays due to its high affinity for the NMDA receptor .
Safety And Hazards
Propiedades
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFPRIGXAVYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893710 | |
| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorokynurenic acid | |
CAS RN |
131123-76-7, 190908-40-8 | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DICHLOROKYNURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,7-Dichlorokynurenic acid (DCKA) acts as a potent and competitive antagonist at the strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex. [] This site is essential for NMDA receptor activation, and by blocking it, DCKA prevents the binding of the co-agonist glycine (or D-serine). [, ] As NMDA receptors are involved in excitatory neurotransmission, synaptic plasticity, and neuronal cell death, inhibiting their activation by DCKA leads to a variety of downstream effects, including:
- Anticonvulsant activity: DCKA exhibits potent anticonvulsant activity when administered intracerebroventricularly in mice. [, , ]
- Neuroprotection: DCKA has shown neuroprotective effects in vitro and in vivo, likely due to its ability to inhibit NMDA receptor-mediated excitotoxicity. [, , ]
- Antinociceptive effects: DCKA demonstrates antinociceptive activity in animal pain models. []
- Inhibition of arachidonic acid release: DCKA blocks NMDA receptor-mediated release of arachidonic acid, which is implicated in excitotoxicity. []
A: * Molecular formula: C10H5Cl2NO3.H2O []* Molecular weight: 276.08 g/mol (anhydrous) * Spectroscopic data: While the provided research doesn't offer detailed spectroscopic data, the crystal structure of DCKA hydrate has been determined by X-ray analysis, revealing that the molecule exists as a keto tautomer. []
ANone: No, DCKA is primarily recognized for its antagonistic properties at the glycine binding site of NMDA receptors. The provided research doesn't indicate any catalytic properties or applications for this compound.
ANone: Yes. Molecular modeling studies have been conducted with DCKA and related antagonists to understand their interactions with the glycine binding site of the NMDA receptor. These studies have provided insights into:
- Binding interactions: Modeling studies suggest that the 4-carbonyl group of DCKA interacts with a putative H-bond donor on the receptor. []
- Pharmacophore development: Data from these studies have contributed to the development of a three-dimensional pharmacophore model for glycine receptor antagonists, identifying key structural features and binding interactions. []
- Virtual screening: Computational methods, such as in silico docking, have been employed to screen large libraries of compounds and identify potential NMDA receptor antagonists, including DCKA analogs. []
A: Several research articles explore the SAR of DCKA and related compounds, particularly focusing on modifications to the quinoxaline core and its substituents. [, , , ] Key findings include:
- Importance of halogen substituents: Halogen substituents, like chlorine in DCKA, contribute significantly to the compound's affinity for the glycine binding site. Replacing them with alkyl or alkoxy groups generally reduces potency. []
- Role of the 4-carbonyl group: The 4-carbonyl group plays a crucial role in binding to the receptor, likely through interaction with a hydrogen bond donor. []
- Stereochemistry: The unnatural configuration at the alpha-amino acid center is essential for optimal binding affinity. []
- Bulk tolerance: The glycine binding site exhibits some tolerance for bulky substituents at the 4-position, as demonstrated by the high affinity of certain 4-amido-substituted tetrahydroquinolines. []
- Anticonvulsant activity after systemic administration: Several DCKA analogs, particularly those with improved bioavailability, demonstrate potent anticonvulsant activity following systemic administration in mice. [, ] This suggests that modifications to the DCKA structure can lead to compounds with favorable PK properties and systemic efficacy.
ANone: DCKA has been extensively studied in both in vitro and in vivo settings, demonstrating efficacy in various models:
- In vitro:
- Inhibition of NMDA receptor-mediated responses: DCKA effectively blocks NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons, cGMP accumulation in cerebellar slices, and norepinephrine release from hippocampal slices. []
- Antagonism of NMDA receptor-mediated arachidonic acid release: DCKA inhibits the release of [3H]arachidonic acid evoked by glutamate, NMDA, or a competitive inhibitor of the glutamate/aspartate uptake carrier in cerebellar granule cells. []
- In vivo:
- Anticonvulsant activity: DCKA displays potent anticonvulsant activity when administered intracerebroventricularly to mice in models like the audiogenic seizure model. [, ]
- Neuroprotection: DCKA exhibits neuroprotective effects in animal models of cerebral ischemia. []
- Antinociception: Studies using DCKA analogs have shown antinociceptive effects in animal pain models. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





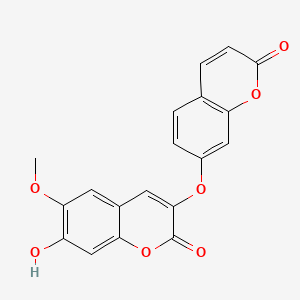
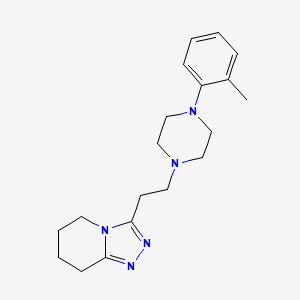


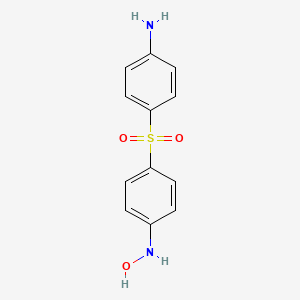
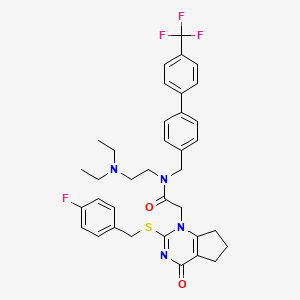
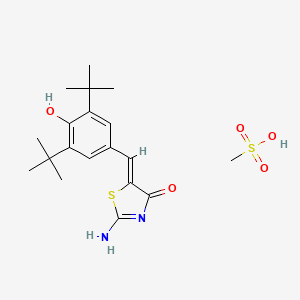
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
